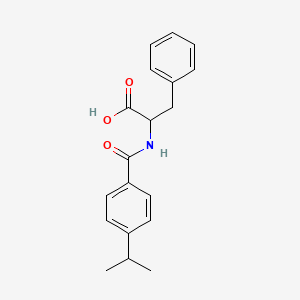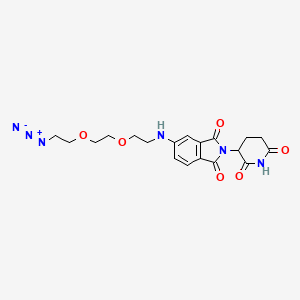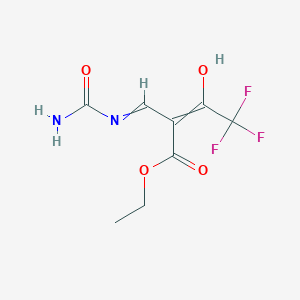
3-Chloro-8-iodonaphthalene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-8-iodonaphthalene-1-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of chlorine and iodine atoms attached to the naphthalene ring, along with a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-8-iodonaphthalene-1-carboxylic acid typically involves multi-step reactions starting from commercially available naphthalene derivatives. One common method includes the halogenation of naphthalene followed by carboxylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is crucial and can be achieved through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-8-iodonaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Common Reagents and Conditions:
Substitution: Copper(I) cyanide, palladium catalysts, and bases like potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions can yield derivatives like 3-cyano-8-chloronaphthalene-1-carboxylic acid.
- Oxidation and reduction reactions produce corresponding alcohols or carboxylate salts .
Aplicaciones Científicas De Investigación
3-Chloro-8-iodonaphthalene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 3-Chloro-8-iodonaphthalene-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. For example, the compound may inhibit specific enzymes by forming stable complexes, thereby modulating metabolic processes .
Comparación Con Compuestos Similares
- 8-Chloronaphthalene-1-carboxylic acid
- 8-Iodonaphthalene-1-carboxylic acid
- 3-Bromo-8-iodonaphthalene-1-carboxylic acid
Uniqueness: 3-Chloro-8-iodonaphthalene-1-carboxylic acid is unique due to the simultaneous presence of chlorine and iodine atoms, which can impart distinct reactivity and binding properties compared to its analogs. This dual halogenation can enhance its utility in cross-coupling reactions and as a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C11H6ClIO2 |
|---|---|
Peso molecular |
332.52 g/mol |
Nombre IUPAC |
3-chloro-8-iodonaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H6ClIO2/c12-7-4-6-2-1-3-9(13)10(6)8(5-7)11(14)15/h1-5H,(H,14,15) |
Clave InChI |
KZFCYSMZFRGAOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=CC(=C2C(=C1)I)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B14774428.png)
![N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide;2-hydroxypropanoic acid](/img/structure/B14774432.png)




![2-Amino-1-[2-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14774456.png)
![2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide](/img/structure/B14774459.png)



